Cas no 7267-33-6 (5-methoxy-1,3-benzothiazole-2-carboxamide)

5-Methoxy-1,3-benzothiazole-2-carboxamide is a heterocyclic organic compound featuring a benzothiazole core substituted with a methoxy group at the 5-position and a carboxamide functional group at the 2-position. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxy group enhances solubility and electronic effects, while the carboxamide moiety offers versatility for further derivatization. Its rigid benzothiazole scaffold contributes to stability and potential bioactivity, particularly in the development of kinase inhibitors or antimicrobial agents. The compound is characterized by high purity and consistent performance, suitable for synthetic applications requiring precise molecular frameworks.
5-methoxy-1,3-benzothiazole-2-carboxamide structure
7267-33-6 structure
商品名:5-methoxy-1,3-benzothiazole-2-carboxamide
CAS番号:7267-33-6
MF:C9H8N2O2S
メガワット:208.237020492554
MDL:MFCD18813204
CID:850392

5-methoxy-1,3-benzothiazole-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 2-Benzothiazolecarboxamide,5-methoxy-(7CI,8CI,9CI)
    • 2-Benzothiazolecarboxamide, 5-methoxy-
    • 5-methoxy-1,3-benzothiazole-2-carboxamide
    • MDL: MFCD18813204
    • インチ: 1S/C9H8N2O2S/c1-13-5-2-3-7-6(4-5)11-9(14-7)8(10)12/h2-4H,1H3,(H2,10,12)
    • InChIKey: OKOKJPXETKIHNK-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC=C(OC)C=C2N=C1C(N)=O

5-methoxy-1,3-benzothiazole-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-266233-5.0g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
5.0g
$2933.0 2023-03-01
Enamine
EN300-266233-5g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
5g
$2933.0 2023-08-31
Enamine
EN300-266233-10g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
10g
$3687.0 2023-08-31
Enamine
EN300-266233-10.0g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
10.0g
$3687.0 2023-03-01
Enamine
EN300-266233-2.5g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
2.5g
$2316.0 2023-08-31
Enamine
EN300-266233-1.0g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
1.0g
$1117.0 2023-03-01
Enamine
EN300-266233-1g
5-methoxy-1,3-benzothiazole-2-carboxamide
7267-33-6
1g
$1117.0 2023-08-31

5-methoxy-1,3-benzothiazole-2-carboxamide 関連文献

5-methoxy-1,3-benzothiazole-2-carboxamideに関する追加情報

Recent Advances in the Study of 5-Methoxy-1,3-benzothiazole-2-carboxamide (CAS: 7267-33-6) in Chemical Biology and Pharmaceutical Research

5-Methoxy-1,3-benzothiazole-2-carboxamide (CAS: 7267-33-6) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its benzothiazole core and methoxy substituent, has demonstrated promising biological activities, particularly in the context of antimicrobial and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 5-methoxy-1,3-benzothiazole-2-carboxamide against multidrug-resistant bacterial strains. The researchers reported that the compound exhibited potent inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 µg/mL. Molecular docking studies suggested that the compound interacts with bacterial DNA gyrase, disrupting its function and leading to bacterial cell death. These findings highlight the potential of 5-methoxy-1,3-benzothiazole-2-carboxamide as a novel antimicrobial agent.

In the field of oncology, a recent preprint article (2024) explored the anticancer activity of 5-methoxy-1,3-benzothiazole-2-carboxamide derivatives. The study demonstrated that specific structural modifications to the benzothiazole scaffold enhanced the compound's selectivity toward cancer cells while minimizing toxicity to normal cells. Notably, a derivative with a fluorinated side chain showed remarkable efficacy in inhibiting the proliferation of breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing apoptosis through the mitochondrial pathway. These results suggest that 5-methoxy-1,3-benzothiazole-2-carboxamide derivatives could serve as promising candidates for targeted cancer therapy.

From a synthetic chemistry perspective, researchers have made significant progress in developing more efficient routes to produce 5-methoxy-1,3-benzothiazole-2-carboxamide. A 2023 paper in Organic Process Research & Development described a novel one-pot synthesis method that improved the overall yield from 45% to 78% while reducing the number of purification steps. This advancement is particularly important for scaling up production for preclinical and clinical studies. The optimized synthetic route also allows for easier introduction of various substituents, facilitating structure-activity relationship (SAR) studies.

Pharmacokinetic studies of 5-methoxy-1,3-benzothiazole-2-carboxamide have also progressed recently. A 2024 animal study reported favorable absorption and distribution profiles, with the compound showing good oral bioavailability (approximately 65% in rat models). The research team noted that the compound's metabolic stability could be further improved through structural modifications, particularly at the 5-methoxy position, to enhance its half-life in vivo. These pharmacokinetic properties, combined with its biological activity, position 5-methoxy-1,3-benzothiazole-2-carboxamide as a viable candidate for further drug development.

Looking forward, the research community anticipates several key developments related to 5-methoxy-1,3-benzothiazole-2-carboxamide. Current efforts are focused on expanding its therapeutic applications, particularly in neurodegenerative diseases where benzothiazole derivatives have shown potential. Additionally, researchers are exploring combination therapies that utilize this compound alongside existing drugs to overcome resistance mechanisms. The coming years are likely to see more preclinical data and possibly the initiation of clinical trials for select indications, marking an exciting phase in the development of this promising compound.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd